molecular formula C8H5ClINO B14111886 1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene

Cat. No.: B14111886
M. Wt: 293.49 g/mol
InChI Key: HLQDXCBGAKQOFV-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene is an organic compound that features both a chloropropynyl group and an iodophenyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene typically involves the reaction of 2-iodophenol with 3-chloroprop-2-yne under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The chloropropynyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include substituted benzene derivatives, epoxides, ketones, alkenes, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloroprop-2-ynyloxy)-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of an iodine atom.

    1-(3-Chloroprop-2-ynyloxy)-2-bromobenzene: Contains a bromine atom instead of iodine.

    1-(3-Chloroprop-2-ynyloxy)-2-fluorobenzene: Features a fluorine atom in place of iodine.

Uniqueness

1-(3-Chloroprop-2-ynyloxy)-2-iodobenzene is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine or fluorine analogs

Properties

Molecular Formula

C8H5ClINO

Molecular Weight

293.49 g/mol

IUPAC Name

3-(3-chloroprop-2-ynoxy)-2-iodopyridine

InChI

InChI=1S/C8H5ClINO/c9-4-2-6-12-7-3-1-5-11-8(7)10/h1,3,5H,6H2

InChI Key

HLQDXCBGAKQOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)I)OCC#CCl

Origin of Product

United States

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